Cas no 877264-77-2 (Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate)
Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 6-bromo-1H-indazole-1-carboxylate
- 1-(TERT-BUTOXYCARBONYL)-6-BROMOINDAZOLE
- 1-BOC-6-BROMO-INDAZOLE
- 1H-INDAZOLE-1-CARBOXYLIC ACID,6-BROMO-,1,1-DIMETHYLETHYL ESTER
- 6-Bromoindazole-1-carboxylic acid tert-butyl ester
- 6-Bromo-1H-indazole, N1-BOC protected
- 1-Boc-6-bromo-1H-indazole
- 1H-INDAZOLE-1-CARBOXYLIC ACID, 6-BROMO-, 1,1-DIMETHYLETHYL ESTER
- 6-Bromo-indazole-1-carboxylic acid tert-butyl ester
- PubChem20325
- 1-Boc-6-bromoindazole
- 1-N-Boc-6-bromoindazole
- XAKCDPNWVLWUEP-UHFFFAOYSA-N
- SBB054652
- AK
- 1,1-Dimethylethyl 6-bromo-1H-indazole-1-carboxylate (ACI)
- tert-Butyl 6-bromoindazole-1-carboxylate
- SY034812
- AC-9425
- 877264-77-2
- SCHEMBL9796
- J-524731
- AKOS005255581
- DTXSID60653354
- PS-7147
- 1,1-dimethylethyl 6-bromo-1H-indazole-1-carboxylate
- CS-0006111
- J-524754
- tert-Butyl6-Bromo-1H-indazole-1-carboxylate
- DB-077091
- 1H-Indazole-1-carboxylicacid,5-bromo-,1,1-dimethylethyl ester
- AB28672
- EN300-7358825
- MFCD06739133
- Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
-
- MDL: MFCD06739133
- Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3
- InChI Key: XAKCDPNWVLWUEP-UHFFFAOYSA-N
- SMILES: O=C(N1C2C(=CC=C(C=2)Br)C=N1)OC(C)(C)C
Computed Properties
- Exact Mass: 296.016
- Monoisotopic Mass: 296.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 3.5
Experimental Properties
- Density: 1.46
- Boiling Point: 377°C at 760 mmHg
- Flash Point: 182℃
Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,2-8°C
Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0228-1g |
1-Boc-6-bromo-indazole |
877264-77-2 | 96% | 1g |
491.86CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0228-5g |
1-Boc-6-bromo-indazole |
877264-77-2 | 96% | 5g |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0228-25g |
1-Boc-6-bromo-indazole |
877264-77-2 | 96% | 25g |
5936.3CNY | 2021-05-08 | |
| Frontier Specialty Chemicals | B11577-1 g |
1-(tert-Butoxycarbonyl)-6-bromoindazole |
877264-77-2 | 1g |
$ 42.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | B11577-5 g |
1-(tert-Butoxycarbonyl)-6-bromoindazole |
877264-77-2 | 5g |
$ 137.00 | 2022-11-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T825167-1g |
Tert-butyl 6-bromo-1H-indazole-1-carboxylate |
877264-77-2 | ≥95% | 1g |
238.50 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63080-1g |
tert-Butyl 6-bromo-1H-indazole-1-carboxylate |
877264-77-2 | 97% | 1g |
¥108.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63080-250mg |
tert-Butyl 6-bromo-1H-indazole-1-carboxylate |
877264-77-2 | 97% | 250mg |
¥37.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63080-5g |
tert-Butyl 6-bromo-1H-indazole-1-carboxylate |
877264-77-2 | 97% | 5g |
¥443.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63080-25g |
tert-Butyl 6-bromo-1H-indazole-1-carboxylate |
877264-77-2 | 97% | 25g |
¥2002.0 | 2024-07-18 |
Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate Suppliers
Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
Comprehensive Guide to Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate (CAS 877264-77-2): Properties, Applications, and Market Insights
Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate (CAS 877264-77-2) is a specialized indazole derivative gaining significant attention in pharmaceutical research and organic synthesis. This white to off-white crystalline powder with a molecular formula of C12H13BrN2O2 serves as a crucial building block for drug discovery, particularly in the development of kinase inhibitors and anticancer agents. Its unique 6-bromo substitution pattern and tert-butyl carboxylate protection make it exceptionally valuable for controlled chemical transformations.
The compound's molecular weight of 297.15 g/mol and purity typically exceeding 97% by HPLC analysis ensure reliable performance in synthetic applications. Researchers particularly value its chemical stability under standard laboratory conditions and excellent solubility in common organic solvents like DCM, THF, and DMF. These properties make Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate an ideal intermediate for structure-activity relationship (SAR) studies and medicinal chemistry optimization.
In current pharmaceutical trends, this compound addresses the growing demand for targeted cancer therapies and precision medicine approaches. The indazole core structure is recognized for its privileged status in drug design, appearing in numerous FDA-approved drugs and clinical candidates. The 6-bromo position offers excellent opportunities for further functionalization through modern cross-coupling reactions, making it particularly valuable for combinatorial chemistry and high-throughput screening applications.
The synthesis of Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate typically involves multi-step organic transformations starting from commercially available indazole derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's commitment to sustainable practices. Analytical characterization by NMR spectroscopy, mass spectrometry, and HPLC purity analysis ensures batch-to-batch consistency for research applications.
Market analysis reveals increasing demand for Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate across North America, Europe, and Asia-Pacific research centers. The compound's applications extend beyond oncology to include neurodegenerative disease research and anti-inflammatory drug development. Current Good Manufacturing Practice (cGMP) versions are becoming available to support preclinical and clinical-stage pharmaceutical projects.
Storage recommendations for Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate include protection from light and moisture at 2-8°C in sealed containers. The compound demonstrates excellent bench stability when handled properly, with typical shelf lives exceeding 24 months under recommended conditions. These practical handling characteristics contribute to its popularity in both academic and industrial research settings.
Emerging applications in PROTAC technology (Proteolysis Targeting Chimeras) have further expanded the utility of this indazole derivative. The 6-bromo handle serves as an ideal attachment point for linker molecules in these innovative therapeutic approaches. This positions Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate at the forefront of next-generation drug discovery methodologies.
Quality control specifications for research-grade material typically include ≥97% HPLC purity, with strict limits on residual solvents and heavy metals. Advanced analytical techniques like LC-MS and chiral HPLC are employed to verify structural integrity and enantiomeric purity when required. These quality standards ensure reproducible results in sensitive biological assays and structure determination studies.
The global market for indazole-based intermediates like Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is projected to grow at a CAGR of 6.8% from 2023 to 2030, driven by increased R&D investment in small molecule therapeutics. Custom synthesis services and catalog availability from multiple suppliers have improved accessibility for researchers worldwide, facilitating faster drug discovery cycles.
From a regulatory perspective, Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is classified as a research chemical with no controlled substance status in major markets. Proper material safety data sheets (MSDS) should always be consulted before handling, and standard laboratory precautions for organic compounds should be followed. The compound's favorable toxicological profile in preliminary studies supports its widespread research use.
Recent scientific literature highlights innovative applications of this building block in covalent inhibitor design and bioconjugation chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers orthogonal deprotection options, enabling sophisticated synthetic strategies. These developments keep Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate relevant in contemporary drug discovery pipelines across therapeutic areas.
Comparative studies with similar indazole derivatives demonstrate the unique advantages of the 6-bromo substitution pattern in structure-based drug design. The bromine atom serves as both a synthetic handle and a strategic element for influencing molecular recognition and binding affinity in biological targets. These characteristics explain the compound's enduring value in medicinal chemistry.
Technical support for researchers working with Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate typically includes detailed synthetic protocols and application notes from suppliers. Many providers offer custom analytical services and derivatization support to facilitate research projects. This comprehensive support infrastructure enhances the compound's utility in diverse research environments.
Future developments may include expanded applications in biomaterials science and diagnostic probe development, leveraging the indazole scaffold's versatile chemistry. The growing interest in theranostic agents (combined therapeutic and diagnostic molecules) suggests additional potential applications for this well-characterized intermediate. These emerging directions ensure ongoing scientific interest in Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate and related compounds.
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